molecular formula C10H13NO2 B2730203 (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine CAS No. 83329-25-3

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine

Cat. No.: B2730203
CAS No.: 83329-25-3
M. Wt: 179.219
InChI Key: JGHMDAGZXWHCCB-SSDOTTSWSA-N
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Description

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine: is a chiral compound that belongs to the class of phenethylamines It is characterized by the presence of a 1,3-benzodioxole ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine typically involves the following steps:

    Formation of the 1,3-Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Introduction of the Propan-1-Amine Moiety: The next step involves the alkylation of the 1,3-benzodioxole ring with a suitable alkylating agent, such as 2-bromo-1-phenylpropane, in the presence of a base like potassium carbonate.

    Chiral Resolution: The final step is the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological receptors and enzymes. It serves as a model compound to understand the structure-activity relationships of phenethylamines.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to certain bioactive molecules makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-amine: The enantiomer of the compound , with similar but distinct biological activities.

    2-(1,3-Benzodioxol-5-yl)ethanamine: A structurally related compound with a shorter alkyl chain.

    3,4-Methylenedioxyamphetamine: A compound with a similar benzodioxole ring but different substitution pattern.

Uniqueness: (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of both the benzodioxole ring and the propan-1-amine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHMDAGZXWHCCB-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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